Product packaging for Benzyl 2-azidoacetate(Cat. No.:CAS No. 173601-46-2)

Benzyl 2-azidoacetate

Cat. No.: B2685193
CAS No.: 173601-46-2
M. Wt: 191.19
InChI Key: FFHGCXRBGUYALU-UHFFFAOYSA-N
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Description

Historical Context of Azide (B81097) Functional Group Utility in Organic Synthesis

The journey of the azide functional group (–N₃) in organic chemistry began in 1864 when Peter Griess first prepared phenyl azide. researchgate.netamazonaws.comchemcd.com Initially, the inherent instability and potential explosiveness of many low molecular weight azides led to a degree of caution among chemists. researchgate.net However, the unique reactivity of the azide group soon became a compelling area of study. In the 1890s, Theodor Curtius discovered the Curtius rearrangement, a reaction involving the thermal or photochemical decomposition of acyl azides to form isocyanates, which highlighted the synthetic potential of azides to create new carbon-nitrogen bonds. researchgate.net

A significant leap in the utility of azides came with the work of Rolf Huisgen, who described the 1,3-dipolar cycloaddition reaction between organic azides and alkynes. researchgate.net This reaction, which produces 1,2,3-triazole rings, was a foundational discovery. The landscape of azide chemistry was dramatically transformed with the development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) by Sharpless and Meldal. researchgate.net This reaction, a cornerstone of "click chemistry," is prized for its reliability, high yields, and regioselectivity, solidifying the role of organic azides as indispensable reagents in drug discovery, materials science, and bioconjugation. researchgate.netrsc.orgbeilstein-journals.orgmdpi.com Beyond cycloadditions, azides are valued as precursors to amines through reduction reactions like the Staudinger ligation and can be considered as protecting groups for primary amines. researchgate.netchemcd.com

Overview of Azidoacetate Class in Chemical Transformations

The azidoacetate class of compounds, characterized by an azide group attached to an acetate (B1210297) framework, serves as a pivotal building block in synthetic chemistry. researchgate.net Compounds such as ethyl azidoacetate and tert-butyl azidoacetate are widely used as versatile reagents. researchgate.netnih.gov Their synthesis is commonly achieved through the nucleophilic substitution of a corresponding haloacetate, such as methyl 2-chloroacetate, with sodium azide. scielo.br

The primary utility of azidoacetates lies in their application in cycloaddition reactions, particularly the CuAAC or "click" reaction. researchgate.netscielo.br The azide functional group within the azidoacetate molecule readily reacts with terminal alkynes in the presence of a copper(I) catalyst to form highly stable 1,4-disubstituted 1,2,3-triazole rings. scielo.brorganic-chemistry.org This transformation is exceptionally efficient and specific, making it a favored method for constructing complex heterocyclic structures that are significant scaffolds in pharmaceuticals and materials science. scielo.brnih.gov The ester component of the azidoacetate can be easily manipulated or cleaved, providing a handle for further functionalization or for revealing a carboxylic acid or amide group in the final product. researchgate.net This dual functionality makes azidoacetates powerful tools for linking different molecular fragments and for the synthesis of peptidomimetics, functionalized polymers, and biologically active molecules. researchgate.netacs.org

Significance of Benzyl (B1604629) 2-azidoacetate in Current Research Paradigms

Benzyl 2-azidoacetate (C₉H₉N₃O₂) is an organic compound that has emerged as a particularly valuable reagent in contemporary organic synthesis. biosynth.commcmaster.ca As a member of the azidoacetate class, its significance is anchored in its role as a versatile building block, most notably in the construction of 1,4-disubstituted 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition, a key example of a click reaction. researchgate.netacs.org The benzyl ester group offers specific advantages, including relative stability and the potential for removal under mild hydrogenolysis conditions, which is often compatible with a wide range of other functional groups.

Research has demonstrated the utility of this compound in the synthesis of diverse molecular architectures. For example, it is a key reactant in the creation of libraries of triazole derivatives for screening in drug discovery programs. nih.gov Studies have reported its successful use in the Cu(I)-catalyzed cycloaddition with various terminal alkynes, including those attached to complex scaffolds, to produce triazoles with potential biological activities. researchgate.net The reaction of this compound with different alkynes often proceeds with high efficiency, leading to excellent yields of the desired triazole products. acs.org These reactions are fundamental in medicinal chemistry for creating compounds with potential antimalarial and antimicrobial properties. researchgate.net

The following table summarizes selected research findings involving this compound, highlighting its role in the synthesis of substituted triazoles.

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeYieldReference
This compoundAryl(prop-2-yn-1-yl)sulfanesCu(I) catalyzedThioether-linked 1,4-disubstituted 1,2,3-triazolesNot specified researchgate.net
This compoundProp-2-yn-1-yl benzoatesCu(I) catalyzedEster-linked 1,4-disubstituted 1,2,3-triazolesNot specified researchgate.net
This compoundVarious terminal alkynesPolymer-supported CuI, CH2Cl21,4-Disubstituted 1,2,3-triazoles76-99% acs.org
This compoundButa-1,3-diynyltriisopropylsilaneCuI, DIPEA, TBTAUnsymmetrical bis(1,2,3-triazole) precursor81% amazonaws.com

The data underscores the reliability and versatility of this compound as a synthon for introducing the carboxymethyl-1,2,3-triazole moiety into a wide array of molecules. Its consistent performance in click chemistry reactions solidifies its importance as a key tool in the modern synthetic chemist's arsenal (B13267) for the efficient construction of functionalized heterocyclic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O2 B2685193 Benzyl 2-azidoacetate CAS No. 173601-46-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-azidoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-12-11-6-9(13)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHGCXRBGUYALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzyl 2 Azidoacetate and Analogues

Esterification Routes for Azidoacetate Precursors

One of the fundamental approaches to synthesizing benzyl (B1604629) 2-azidoacetate is through the esterification of 2-azidoacetic acid with benzyl alcohol. This method builds the target molecule by forming the ester bond directly. A common and well-established method for this transformation is the Fischer-Speier esterification.

The Fischer esterification is an acid-catalyzed equilibrium reaction. To achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one of the reactants (usually the more available and less expensive one) or by removing one of the products, most commonly water, as the reaction proceeds. libretexts.org

The reaction is typically carried out by heating a mixture of 2-azidoacetic acid and benzyl alcohol in the presence of a catalytic amount of a strong acid. Common catalysts for this transformation include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The reaction temperature can range from 80°C to 150°C, depending on the specific reactants and catalyst used. google.comgoogle.com

In addition to traditional mineral acids, a variety of solid acid catalysts have been developed for esterification reactions, offering advantages such as easier separation from the reaction mixture and potential for recycling. These include ion-exchange resins (e.g., Amberlite IR-100), heteropolyacids, and sulfated metal oxides. google.comscispace.com The choice of catalyst can influence the reaction rate and selectivity.

Table 1: Representative Catalysts and Conditions for Benzyl Ester Synthesis via Esterification

Catalyst Reactants Molar Ratio (Acid:Alcohol) Temperature (°C) Reaction Time (h) Yield (%)
Strong Acid Cation Exchange Resin Acetic Acid, Benzyl Alcohol 1:1.125 100 10 84.2
Phosphotungstic Acid Acetic Acid, Benzyl Alcohol 2.5:1 Reflux 2 90.0
FeCl₃/Carbon Acetic Acid, Benzyl Alcohol 1:1.8 Reflux 2 89.1
N-methylpyrrolidone hydrosulfate Acetic Acid, Benzyl Alcohol 1.4:1 110 1 >95

This table presents data for the synthesis of benzyl acetate (B1210297), a structural analogue of benzyl 2-azidoacetate, to illustrate common esterification conditions.

Nucleophilic Substitution Approaches to this compound Synthesis

An alternative and widely employed strategy for the synthesis of this compound involves the introduction of the azide (B81097) functionality via a nucleophilic substitution reaction. This approach typically starts with a pre-formed benzyl ester bearing a suitable leaving group, which is then displaced by an azide salt.

A common precursor for this route is a benzyl haloacetate, such as benzyl bromoacetate (B1195939) or benzyl chloroacetate. The synthesis proceeds via a classic Sₙ2 reaction, where the azide anion (N₃⁻), typically from sodium azide (NaN₃) or potassium azide (KN₃), acts as the nucleophile and displaces the halide (e.g., Br⁻ or Cl⁻) from the α-carbon of the acetate moiety.

This reaction is generally carried out in a polar aprotic solvent, which can effectively solvate the cation of the azide salt while not significantly solvating the azide anion, thus enhancing its nucleophilicity. Commonly used solvents for this purpose include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone. chemicalbook.comchemspider.com The reaction is typically performed at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.

A typical procedure involves dissolving the benzyl haloacetate in the chosen solvent, followed by the addition of a slight excess of the azide salt. The reaction mixture is then stirred for a period ranging from a few hours to overnight, until the starting material is consumed, which can be monitored by techniques such as thin-layer chromatography (TLC). The work-up usually involves pouring the reaction mixture into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude this compound, which can be further purified if necessary. rsc.orgyoutube.com

The efficiency of the nucleophilic substitution reaction for the synthesis of this compound can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for achieving high yields and purity of the final product.

Choice of Leaving Group: The nature of the halogen in the benzyl haloacetate affects the reaction rate. Bromoacetates are generally more reactive than chloroacetates due to the better leaving group ability of the bromide ion.

Solvent: As mentioned, polar aprotic solvents like DMF and DMSO are highly effective for Sₙ2 reactions involving anionic nucleophiles. chemicalbook.comchemspider.com Acetone can also be a suitable solvent, sometimes used in combination with a small amount of water to aid in dissolving the azide salt.

Temperature: The reaction is often conducted at room temperature. rsc.org However, gentle heating can be applied to accelerate the reaction, especially when less reactive chloroacetates are used. Careful temperature control is necessary to avoid potential decomposition of the azide-containing product.

Reaction Time: The duration of the reaction is typically monitored to ensure complete conversion of the starting material. Reaction times can vary from a few hours to over 24 hours depending on the specific substrates and conditions.

Stoichiometry: A slight molar excess of the azide salt is commonly used to ensure the complete consumption of the benzyl haloacetate.

Table 2: Comparison of Solvent Systems for Nucleophilic Azide Substitution

Solvent System Typical Temperature Relative Reaction Rate Key Considerations
DMF Room Temperature - 50°C Fast High boiling point, can be difficult to remove.
DMSO Room Temperature Very Fast High boiling point, requires careful work-up.
Acetone Room Temperature - Reflux Moderate Lower boiling point, easier to remove.
Acetone/Water Room Temperature - Reflux Moderate Water can help dissolve the azide salt.

Catalytic Strategies in this compound Preparation

Catalysis can play a significant role in enhancing the efficiency and sustainability of this compound synthesis. Catalytic approaches can be applied to both the esterification and nucleophilic substitution routes.

In the context of esterification, the use of solid acid catalysts, as mentioned in section 2.1, represents a key catalytic strategy. These catalysts facilitate the reaction between 2-azidoacetic acid and benzyl alcohol under heterogeneous conditions, allowing for easier catalyst recovery and reuse, which is economically and environmentally advantageous. scispace.com

For the nucleophilic substitution pathway, phase-transfer catalysis (PTC) is a powerful technique that can be employed to facilitate the reaction between the water-soluble azide salt and the organic-soluble benzyl haloacetate. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a crown ether, transports the azide anion from the aqueous phase to the organic phase where the reaction occurs. academax.comgoogle.com This method can lead to faster reaction rates, milder reaction conditions, and the use of less hazardous solvents, including the possibility of using a biphasic water-organic solvent system. academax.com

The use of microwave irradiation in conjunction with phase-transfer catalysis has been shown to dramatically accelerate the synthesis of benzyl esters, reducing reaction times from hours to minutes. academax.com This enhancement is attributed to the efficient heating of the polar reaction mixture by microwaves.

Furthermore, enzymatic catalysis offers a green and highly selective alternative for the synthesis of esters. Lipases, for instance, can catalyze the esterification of alcohols and acids under mild conditions. While not specifically documented for this compound, the application of immobilized lipases in the synthesis of benzyl acetate suggests the potential for developing biocatalytic routes to the target molecule.

Reactivity and Mechanistic Investigations of Benzyl 2 Azidoacetate

Azide-Alkyne Cycloaddition (AAC) Reactions

The most prominent reaction involving benzyl (B1604629) 2-azidoacetate is the azide-alkyne cycloaddition, a powerful click chemistry transformation that forms a stable five-membered triazole ring. This reaction can be catalyzed by various transition metals, with copper and ruthenium being the most extensively studied, each affording distinct regioisomers.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing Benzyl 2-azidoacetate

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, mild reaction conditions, and exceptional regioselectivity. The reaction between an azide (B81097), such as this compound, and a terminal alkyne exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govbeilstein-journals.org This transformation has found widespread use in diverse fields including drug discovery, bioconjugation, and materials science. nih.gov

The general reaction scheme for the CuAAC of this compound with a terminal alkyne is as follows:

General reaction scheme for the CuAAC of this compound

A defining feature of the CuAAC reaction is its strict regioselectivity, leading exclusively to the formation of 1,4-disubstituted 1,2,3-triazoles. nih.govbeilstein-journals.org This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.gov The high regioselectivity of the copper-catalyzed process is a direct consequence of the stepwise reaction mechanism, which involves the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a highly ordered manner, directing the formation of the 1,4-isomer. beilstein-journals.org The reaction is compatible with a wide array of functional groups, and the formation of the 1,5-disubstituted regioisomer is generally not observed under these conditions. nih.gov

The mechanism of the CuAAC reaction has been the subject of extensive investigation. It is generally accepted that the reaction is not a concerted process but proceeds through a multi-step pathway involving copper(I) intermediates. nih.gov Kinetic studies have shown that the reaction rate is often second order with respect to the copper(I) concentration, suggesting the involvement of a dinuclear copper species in the rate-determining step.

The proposed catalytic cycle typically involves the following key steps:

Formation of a Copper(I) Acetylide: A terminal alkyne reacts with a copper(I) source to form a copper(I) acetylide complex. The presence of a base is often unnecessary as the coordination to the copper center increases the acidity of the terminal proton. nih.gov

Coordination of the Azide: The azide, in this case, this compound, coordinates to a second copper(I) center.

Cycloaddition: A stepwise cycloaddition occurs, involving the nucleophilic attack of the acetylide on the terminal nitrogen of the azide, leading to the formation of a six-membered copper(III) metallacycle intermediate.

Ring Contraction and Protonolysis: This intermediate then undergoes reductive elimination and protonolysis to release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.

Recent DFT studies support a dinuclear mechanism where two copper atoms play distinct roles, one binding the acetylide and the other activating the azide. beilstein-journals.org

The efficiency of the CuAAC reaction can be significantly enhanced through the optimization of the catalytic system. This includes the choice of copper source, the use of reducing agents to maintain the active Cu(I) oxidation state, and the addition of accelerating ligands.

Copper Source: While various Cu(I) and Cu(II) salts can be used (with a reducing agent for Cu(II)), the choice of the copper precursor can impact the reaction rate and efficiency. For instance, in the reaction of benzyl azide with phenylacetylene (B144264) in the biomass-derived solvent Cyrene™, CuI was found to be a superior catalyst precursor compared to other copper salts like CuCl, CuBr, and copper oxides. beilstein-journals.org

Ligands: The addition of ligands can stabilize the catalytically active Cu(I) species, prevent catalyst disproportionation, and accelerate the reaction rate. N-heterocyclic carbenes (NHCs) and various nitrogen-based chelating ligands have been shown to be particularly effective. For example, functionalized NHC-based polynuclear copper catalysts have demonstrated high activity, allowing for very low catalyst loadings (down to 25-50 ppm) in the reaction of benzyl azide with phenylacetylene. nih.gov Tris(2-benzimidazolylmethyl)amine ligands have also been shown to greatly accelerate the CuAAC reaction. beilstein-journals.org

The table below summarizes the effect of different catalytic systems on the CuAAC of benzyl azide and phenylacetylene, which serves as a model for the reactivity of this compound.

Copper SourceLigand/AdditiveSolventYield (%)TimeReference
CuSO₄/Sodium AscorbateMonoPhosDMSO/H₂O982 h beilstein-journals.org
CuINoneCyrene™>990.5 h beilstein-journals.org
[Cu(PPh₃)₂]NO₃NoneToluene9640 min beilstein-journals.org
[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂NoneNeat>995 min nih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition

In contrast to the copper-catalyzed reaction, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary and highly regioselective route to 1,5-disubstituted 1,2,3-triazoles . orgsyn.orgchalmers.se This transformation is a powerful tool for accessing the alternative triazole regioisomer, which is not accessible through CuAAC. The RuAAC reaction is also notable for its ability to catalyze the cycloaddition of internal alkynes, leading to fully substituted 1,2,3-triazoles. nih.govflinders.edu.au

The general reaction scheme for the RuAAC of this compound with a terminal alkyne is as follows:

General reaction scheme for the RuAAC of this compound

The most commonly employed catalysts for this transformation are pentamethylcyclopentadienyl ruthenium chloride complexes, such as CpRuCl(PPh₃)₂ and Cp RuCl(COD) (where COD is 1,5-cyclooctadiene). flinders.edu.aunih.gov These catalysts have been shown to be highly effective for the reaction of benzyl azide with a variety of alkynes. chalmers.seresearchgate.net The reaction mechanism is distinct from that of CuAAC. It is proposed to proceed via the oxidative coupling of the alkyne and azide to the ruthenium center, forming a ruthenacycle intermediate. flinders.edu.au This is followed by reductive elimination to yield the 1,5-triazole product and regenerate the active ruthenium catalyst. chalmers.se Unlike the CuAAC, the RuAAC does not involve a metal acetylide intermediate, which allows for the participation of internal alkynes. chalmers.se

The choice of catalyst and reaction conditions can influence the efficiency of the reaction. For example, the reaction of benzyl azide with phenylacetylene using Cp*RuCl(COD) as a catalyst in 1,2-dichloroethane (B1671644) at 45 °C proceeds to completion within 30 minutes. nih.gov The reaction is sensitive to atmospheric oxygen and should be performed under an inert atmosphere. orgsyn.org

The table below presents selected examples of RuAAC reactions with benzyl azide, illustrating the typical conditions and outcomes.

AlkyneCatalystSolventTemperature (°C)TimeYield (%)Reference
PhenylacetyleneCpRuCl(COD)1,2-Dichloroethane4530 min90-92 nih.gov
1-PentyneCpRuCl(PPh₃)₂Benzene802.5-40 h- nih.gov
3-Phenylprop-2-yn-1-olCpRuCl(PPh₃)₂Benzene80-70 nih.gov
Hept-2-ynoic acid methyl esterCpRuCl(PPh₃)₂Benzene80-90 nih.gov

Other Metal-Catalyzed Azide-Alkyne Cycloadditions

Besides ruthenium, other metals have been investigated for their ability to catalyze the azide-alkyne cycloaddition, sometimes offering unique reactivity or complementary regioselectivity.

Nickel catalysis has emerged as a viable method for promoting the azide-alkyne cycloaddition (NiAAC). Research has shown that specific nickel catalytic systems, such as those employing a Cp₂Ni/Xantphos combination, can effectively catalyze the reaction between azides like benzyl azide and terminal alkynes to yield 1,5-disubstituted 1,2,3-triazoles. orgsyn.org This provides an alternative to ruthenium for accessing this particular regioisomer. The reactions are often operationally simple and can proceed under mild conditions, including in air and in aqueous or organic solvents at room temperature. orgsyn.org

The proposed mechanism for the NiAAC reaction suggests the formation of a nickellacyclopropene intermediate through the oxidative addition of the alkyne to the Ni(0) catalyst. The subsequent C-N coupling of this intermediate with the azide dictates the chemo- and regioselectivity of the reaction. acs.org This pathway allows for high regioselectivity, complementing the classical copper-catalyzed methods. orgsyn.org

Table 2: Nickel-Catalyzed Cycloaddition of Benzyl Azide and Phenylacetylene Data adapted from reactions with benzyl azide as a proxy for this compound.

Catalyst SystemSolventTemperatureProduct RegioisomerYield (%)
Cp₂Ni / XantphosWaterRoom Temp1,5-disubstituted98
Ni(OAc)₂ / LigandDichloromethaneRoom Temp1,5-disubstituted79

Direct catalysis of the 1,3-dipolar cycloaddition between azides and alkynes using bismuth salts as the primary catalyst is not extensively documented in scientific literature. While bismuth compounds like bismuth(III) triflate (Bi(OTf)₃) are known to be effective Lewis acid catalysts for a variety of organic transformations, their application in promoting the standard azide-alkyne "click" reaction is not a common or established method. rsc.orgnih.govacs.org

Some studies have employed bismuth in related synthetic steps. For instance, Bi(OTf)₃ has been used as a catalyst for the direct azidation of secondary benzylic alcohols with trimethylsilyl (B98337) azide to form benzyl azides, the precursors for the cycloaddition. organic-chemistry.org Other research has focused on the copper(I)-catalyzed cycloaddition of pre-formed, stable bismuth(III) acetylides with organic azides. nih.govnih.gov In this context, the bismuth is part of the alkyne reagent rather than the catalyst for the cycloaddition itself. These reactions yield 5-bismuth(III)-1,2,3-triazolides, which are stable intermediates that can be further functionalized. nih.gov However, this represents a different reaction pathway than a direct bismuth-catalyzed cycloaddition of this compound with a standard alkyne.

Heterogeneous catalysis using copper oxide (CuO) nanoparticles offers a practical and recyclable alternative to homogeneous copper(I) catalysts for the azide-alkyne cycloaddition. acs.orgnih.gov This method follows the well-established regioselectivity of copper catalysis, reliably producing 1,4-disubstituted 1,2,3-triazoles . nih.gov

The reaction between this compound and a terminal alkyne, when catalyzed by CuO nanoparticles, proceeds with high regioselectivity for the 1,4-isomer. acs.orgresearchgate.net The nanoparticles can be used in various solvents, including aqueous media, and are noted for their stability and ease of recovery and reuse, which is advantageous for industrial applications. nih.govresearchgate.net Although the catalyst is formally Cu(II), it is believed that the active catalytic species is Cu(I), formed in situ on the nanoparticle surface or via reduction by the solvent or substrates. researchgate.net

Table 3: CuO Nanoparticle-Catalyzed Cycloaddition of Benzyl Azide and Phenylacetylene Data adapted from reactions with benzyl azide as a proxy for this compound.

CatalystSolventTemperature (°C)Product RegioisomerYield (%)
CuO NanoparticlesH₂O-t-BuOHRoom Temp1,4-disubstituted~95
CuO Hollow NPsH₂O-t-BuOHRoom Temp1,4-disubstituted98

Metal-Free Azide-Alkyne Cycloaddition (Strain-Promoted)

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful metal-free variant of the Huisgen 1,3-dipolar cycloaddition. nih.gov This reaction does not require a catalyst; instead, it relies on the high ring strain of a modified alkyne, typically a cyclooctyne (B158145) derivative, to accelerate the reaction. researchgate.net The release of this ring strain provides the thermodynamic driving force for the cycloaddition. nih.gov

In this reaction, this compound would react rapidly with a strained cyclooctyne, such as dibenzocyclooctyne (DIBO) or bicyclo[6.1.0]non-4-yne (BCN), under physiological conditions without the need for any metal catalyst. researchgate.netwikipedia.org This bioorthogonality makes SPAAC exceptionally useful for applications in chemical biology, such as labeling biomolecules in living systems, where the toxicity of metal catalysts is a concern. nih.govresearchgate.net The reaction rate is highly dependent on the structure and strain of the cyclooctyne used. researchgate.net For example, the reaction of benzyl azide with highly strained azadibenzocyclooctyne (ADIBO) is significantly faster than with less strained cyclooctynes. researchgate.net

Table 4: Second-Order Rate Constants for SPAAC of Benzyl Azide with Strained Alkynes Data adapted from reactions with benzyl azide as a proxy for this compound.

Strained AlkyneSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)
Cyclooctyne (OCT)~10⁻³
Difluorinated Cyclooctyne (DIFO)~0.7
Azadibenzocyclooctyne (ADIBO)~0.4

Influence of Substituent Effects on this compound Reactivityraineslab.comrsc.orgnih.govwikipedia.org

The azide functional group itself is known to be strongly inductively electron-withdrawing, while its resonance effect can be either donating or negligible depending on the electronic demand of the reaction. nih.gov When substituents are placed on the para or meta positions of the benzyl ring, they can either enhance or diminish the inherent electronic character of the molecule.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease the electron density of the aromatic ring.

Effect on the Azido (B1232118) Group: An EWG on the benzyl ring can influence the reactivity of the azido group. For instance, in reactions where the azide acts as a nucleophile, such as the initial step of the Staudinger reaction, EWGs on a reacting aryl azide can accelerate the reaction. rsc.orgresearchgate.net This is attributed to the stabilization of the transition state.

Effect on the Ester Group: EWGs increase the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack. This would accelerate base-catalyzed hydrolysis (saponification) of the ester.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) increase the electron density of the aromatic ring.

Effect on the Azido Group: In the context of the Staudinger ligation, electron-donating substituents on the phosphine (B1218219) reagent are known to increase the reaction rate by making the phosphorus atom more nucleophilic. raineslab.comnih.gov Conversely, EDGs on the azide component could potentially slow down the initial nucleophilic attack by the phosphine.

Effect on the Ester Group: EDGs decrease the electrophilicity of the ester carbonyl, thus slowing down the rate of nucleophilic substitution reactions at this position, such as saponification.

The following table summarizes the predicted influence of representative substituents on the reactivity of this compound in two key reaction types.

Substituent (Position)Electronic EffectPredicted Effect on Staudinger Reaction RatePredicted Effect on Base-Catalyzed Ester Hydrolysis Rate
-NO₂ (para)Strongly Electron-WithdrawingIncreaseIncrease
-Cl (para)Inductively WithdrawingIncreaseIncrease
-H (unsubstituted)Neutral (Reference)Reference RateReference Rate
-CH₃ (para)Weakly Electron-DonatingDecreaseDecrease
-OCH₃ (para)Strongly Electron-Donating (Resonance)DecreaseDecrease

Advanced Applications of Benzyl 2 Azidoacetate in Complex Chemical Synthesis

As a Versatile Building Block for Heterocyclic Compound Synthesis

The azide (B81097) moiety in benzyl (B1604629) 2-azidoacetate is a key functional group for the construction of nitrogen-containing heterocyclic rings. This is primarily achieved through cycloaddition reactions, where the azide acts as a 1,3-dipole. The presence of the benzyl ester group provides a site for further functionalization or deprotection, adding to the compound's synthetic utility.

The most prominent application of benzyl 2-azidoacetate in heterocyclic synthesis is the construction of 1,2,3-triazole rings via the Huisgen 1,3-dipolar cycloaddition reaction with alkynes. nih.gov This reaction can be performed under thermal conditions, but the use of metal catalysts has revolutionized its efficiency and regioselectivity. nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The copper(I)-catalyzed reaction, often termed "click chemistry," is a powerful method for the exclusive synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govthieme-connect.de When this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst, it yields the corresponding 1,4-disubstituted triazole with high efficiency. researchgate.netbeilstein-journals.org This reaction is known for its mild conditions, broad substrate scope, and high yields. beilstein-journals.org Various copper sources, such as CuI and copper(II) salts with a reducing agent (e.g., sodium ascorbate), can be employed. beilstein-journals.orguea.ac.uk The reaction is often performed in a range of solvents, including biomass-derived options like Cyrene™, which has been shown to be an effective medium. beilstein-journals.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed variant, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively produces 1,5-disubstituted 1,2,3-triazoles. nih.govnih.gov This complementary regioselectivity is a significant advantage, allowing chemists to access a different isomer of the triazole ring system. nih.gov The mechanism involves the activation of the alkyne through π-interactions with the ruthenium catalyst. nih.gov Ruthenium catalysts, such as Cp*RuCl(COD), are effective for this transformation, which typically proceeds under mild conditions. nih.gov The choice between copper and ruthenium catalysis thus provides precise control over the substitution pattern of the resulting triazole scaffold. nih.gov

Catalyst SystemAlkyne ReactantRegioisomerSolventYield (%)Reference
CuI / Et3NPhenylacetylene (B144264)1,4-disubstitutedCyrene™96% beilstein-journals.org
CuI / Et3N1-Ethynylcyclohexanol1,4-disubstitutedCyrene™95% beilstein-journals.org
Cp*RuCl(COD)Phenylacetylene1,5-disubstitutedDCE90-92% nih.gov
[Cu2(μ-Br)2(L)]2Phenylacetylene1,4-disubstitutedNeat>99% nih.gov

Table 1: Comparison of Catalytic Systems for the Synthesis of 1,2,3-Triazoles using Azide Precursors.

Pyrrole and its fused derivatives are significant heterocyclic motifs found in numerous natural products and pharmaceuticals. researchgate.net this compound can be utilized in synthetic strategies to construct these ring systems. One approach involves the 1,3-dipolar cycloaddition of heterocyclic ylides with activated alkynes, a method used to generate various pyrrolo-fused systems like pyrrolopyrazines and pyrrolopyrimidines. nih.gov While not a direct reaction of the azide, the ester functionality of this compound is representative of the types of activating groups used in such syntheses. A more direct, though less common, pathway involves the reaction of α-azido esters with reagents that can facilitate ring closure to form the pyrrole nucleus. Furthermore, intramolecular reactions of specifically designed carbamate precursors can yield N-protected 2-arylpyrroles, demonstrating the versatility of benzyl-containing protecting groups in pyrrole synthesis. mdpi.com

The reactivity of the azide group in this compound extends to the synthesis of other nitrogen-containing heterocycles. nih.govmdpi.com These heterocycles are prevalent in a vast number of FDA-approved drugs and natural products. rsc.org For instance, azides can participate in [3+2] cycloadditions with nitriles to form tetrazoles, or undergo reactions with various substrates to construct triazines and other complex ring systems. The development of novel synthetic methods, such as those involving in situ benzyne cycloaddition, provides powerful tools for building diverse nitrogen-containing heterocyclic compounds from precursors like azides. rsc.org

Role in the Synthesis of Bioactive Molecules and Pharmacological Precursors

The heterocyclic scaffolds synthesized from this compound are frequently incorporated into molecules with significant biological activity. The 1,2,3-triazole ring, in particular, is a well-known pharmacophore that can act as a stable linker or a bioisostere for other functional groups.

There is a continuous need for new antimicrobial agents due to the rise of drug-resistant pathogens. esisresearch.org Heterocyclic compounds, including those derived from this compound, are a rich source of potential antimicrobial drugs. frontiersin.org For example, 1,2,3-triazoles synthesized via click chemistry have been incorporated into various molecular structures and tested for antibacterial and antifungal activity. scielo.br Benzyl ester derivatives, more broadly, have been investigated for their antibacterial efficacy, with studies showing that modifications to the benzyl group can significantly enhance activity against bacteria such as Staphylococcus aureus. dergipark.org.trnih.gov The synthesis of complex benzoxazoles and other heterocycles with antimicrobial properties often involves multistep pathways where an azide-containing building block could be utilized. esisresearch.org

Malaria remains a major global health issue, and the development of new antimalarial drugs is critical, especially in light of increasing parasite resistance. uni-heidelberg.de Benzyl-containing moieties are found in several classes of antimalarial agents. For instance, target-guided synthesis of 5-benzyl-2,4-diaminopyrimidines has been explored to create inhibitors of Plasmodium falciparum dihydrofolate reductase (pfDHFR), a key enzyme in the parasite's life cycle. nih.gov The synthesis of quinine esters and other derivatives also highlights the importance of the benzyl scaffold in modifying the activity of known antimalarial compounds. researchgate.net While direct synthesis of these specific agents from this compound is not explicitly detailed, the triazole and other heterocyclic cores accessible from it are valuable platforms for developing novel antimalarial candidates. maseno.ac.ke

Development of Enzyme Inhibitors

This compound serves as a versatile scaffold in the synthesis of potential enzyme inhibitors. While direct inhibitory action by the compound itself is not extensively documented, its constituent functional groups—the benzyl ester and the azide—are pivotal in medicinal chemistry for creating more complex molecules with targeted biological activity. The benzyl group, for instance, is a common feature in various enzyme inhibitors, where it can engage in hydrophobic or aromatic interactions within the enzyme's active site. The development of inhibitors for cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes, has involved molecules containing a 1-benzylindole scaffold nih.gov.

The true utility of this compound in this context lies in the reactivity of its azide group. The azide can be readily converted into an amine via Staudinger reduction or used in "click chemistry" reactions, such as the Huisgen 1,3-dipolar cycloaddition, to link the benzyl acetate (B1210297) core to other molecular fragments. This modular approach allows for the rapid synthesis of a library of candidate compounds. By systematically varying the structures appended to the core, researchers can explore how different functionalities impact the binding affinity and inhibitory potency against a target enzyme. For example, in the development of novel anticancer agents, a 1-benzylindolin-2-one scaffold was systematically modified to enhance inhibitory activity against VEGFR-2, a key enzyme in angiogenesis mdpi.com. This highlights a common strategy where a core structure, potentially derived from or analogous to this compound, is elaborated to optimize biological activity.

Contribution to Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity wikipedia.org. The analysis of SAR allows chemists to identify which parts of a molecule are responsible for its effects, enabling the rational design of more potent and selective analogues wikipedia.org. This compound is a valuable starting material or intermediate for generating series of compounds for such studies.

The process involves systematically modifying the structure of a lead compound and observing how these changes affect its biological efficacy wikipedia.orgnih.gov. This compound offers several points for modification:

The Benzyl Group: Substituents can be added to the aromatic ring to probe electronic and steric effects on activity.

The Azide Group: This group can be converted into a wide array of other functionalities (e.g., amines, triazoles), each introducing different chemical properties.

The Acetate Linker: The ester can be hydrolyzed and re-esterified with different alcohols, or the entire acetate unit can be replaced.

This systematic modification allows researchers to build a comprehensive picture of the SAR for a particular biological target. For example, SAR studies on inhibitors of soluble guanylate cyclase (sGC) involved modifying the 1-N-substituent on an indazole core, where different benzyl groups were tested to optimize activity nih.gov. Similarly, in developing dual inhibitors for sodium-dependent glucose co-transporters (SGLT1/SGLT2), multiple computational strategies were used to reveal the three-dimensional QSAR, guiding the design of new, more potent compounds rsc.org. This compound provides a foundational structure from which such diverse analogues can be synthesized to map out these critical relationships.

Applications in Polymer Chemistry and Materials Science

The unique reactivity of the azide functional group makes this compound and related organic azides highly valuable in polymer chemistry and materials science nih.govresearchgate.net.

Polymer Functionalization and Crosslinking through Azide Reactions

The azide group is a powerful tool for polymer modification due to its participation in highly efficient and specific reactions. One of the most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" nih.govresearchgate.net. Polymers containing alkyne groups can be readily functionalized by reacting them with this compound, thereby introducing the benzyl acetate moiety onto the polymer side chains. This method is advantageous for its high yield and selectivity google.com.

Beyond cycloaddition, azides are used for crosslinking, a process that transforms solution-processed polymers into insoluble films and alters their mechanical properties like hardness and solubility nih.govresearchgate.net. This can be achieved through 1,3-dipolar cycloaddition reactions if the polymer contains suitable dipolarophiles nih.gov. Alternatively, the azide group can be activated by heat or UV light to form a highly reactive nitrene intermediate. This nitrene can then insert into C-H bonds or add to double bonds on adjacent polymer chains, creating covalent crosslinks nih.govresearchgate.net. This process is crucial for enhancing the stability and performance of polymer-based devices such as organic solar cells and LEDs nih.govresearchgate.net.

Synthesis of Conjugates for Material Applications

The ability to link different molecules or materials together with high specificity is crucial for creating advanced functional materials. This compound, through its azide group, facilitates the synthesis of such conjugates. The CuAAC "click" reaction is a primary method for this purpose, allowing the compound to act as a linker between two different components researchgate.net. For instance, a surface functionalized with alkyne groups can be conjugated with a molecule derived from this compound to alter its surface properties.

This conjugation strategy is central to creating complex macromolecular structures and hybrid materials. For example, block copolymers can be synthesized by preparing polymer segments separately and then linking them using an azide-alkyne click reaction google.com. This approach is also vital in biomedicine, where similar azide-containing linkers are used in the synthesis of antibody-drug conjugates (ADCs), which precisely deliver a therapeutic agent to a target cell medchemexpress.com. The this compound molecule provides a fundamental building block for creating these tailored molecular bridges in diverse material applications.

Generation of Reactive Nitrenes for Material Modification

A significant application of organic azides in materials science is their use as precursors to nitrenes nih.gov. Upon thermal activation or photolysis, this compound can release a molecule of nitrogen gas (N₂) to generate a highly reactive benzyl 2-acetoxy-nitrene intermediate nih.govresearchgate.net.

R-N₃ + (heat or light) → R-N: + N₂

These nitrene species are highly electrophilic and can undergo a variety of reactions to modify materials researchgate.net.

C-H Insertion: Nitrenes can insert directly into saturated C-H bonds on a polymer backbone, forming a new C-N bond. This is a powerful method for modifying the surface of otherwise inert materials.

Addition to Alkenes: Nitrenes can add across carbon-carbon double bonds to form aziridines.

This reactivity is exploited for efficient polymer crosslinking, which improves the physical properties of materials nih.gov. The generation of nitrenes is a key strategy for boosting the efficiency and long-term stability of polymer-based devices by creating robust, crosslinked networks that prevent degradation or morphological changes nih.govresearchgate.net. For example, triplet benzyl nitrene, a related species, is known to undergo reactions like hydrogen abstraction, demonstrating the high reactivity of these intermediates researchgate.net.

Spectroscopic Characterization and Structural Elucidation Studies of Benzyl 2 Azidoacetate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the proton and carbon frameworks of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of benzyl (B1604629) 2-azidoacetate is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, and the methylene protons adjacent to the azide (B81097) group. For comparison, in benzyl acetate (B1210297), the aromatic protons typically appear as a multiplet in the range of δ 7.2-7.4 ppm, the benzylic protons (-CH₂-) as a singlet around δ 5.1 ppm, and the acetyl methyl protons (-CH₃) as a singlet near δ 2.1 ppm. In a related compound, methyl azidoacetate, the methylene protons adjacent to the azide group (-CH₂N₃) are observed as a singlet at approximately δ 4.04 ppm, while the methyl protons of the ester group appear as a singlet around δ 3.77 ppm. orgsyn.org Based on these analogous structures, the expected ¹H NMR chemical shifts for benzyl 2-azidoacetate are summarized in the table below.

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic (C₆H₅)~ 7.3Multiplet
Benzylic (-OCH₂Ph)~ 5.2Singlet
Azidoacetate (-CH₂N₃)~ 4.0Singlet

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for the carbonyl carbon of the ester, the carbons of the aromatic ring, the benzylic carbon, and the carbon bearing the azide group. In benzyl acetate, the carbonyl carbon resonates at approximately δ 170.7 ppm, the benzylic carbon at δ 66.2 ppm, and the aromatic carbons in the δ 128-136 ppm region. chemicalbook.com For methyl azidoacetate, the carbonyl carbon is observed at δ 169.87 ppm and the carbon attached to the azide group is at δ 50.47 ppm. orgsyn.org These values allow for a reliable prediction of the chemical shifts for this compound.

Carbon AtomExpected Chemical Shift (ppm)
Carbonyl (C=O)~ 169-171
Aromatic (ipso-C)~ 135-136
Aromatic (ortho, meta, para-C)~ 128-129
Benzylic (-OCH₂Ph)~ 66-67
Azidoacetate (-CH₂N₃)~ 50-51

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for the identification of key functional groups within a molecule. The IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the azide and ester functionalities. The most prominent feature would be the strong, sharp, and characteristic asymmetric stretching vibration of the azide group (-N₃), which typically appears in the region of 2100-2160 cm⁻¹. at.ua For instance, the IR spectrum of methyl azidoacetate shows a strong azide peak at 2108 cm⁻¹. orgsyn.org

Another significant absorption is the carbonyl (C=O) stretch of the ester group, which is expected to be observed in the range of 1735-1750 cm⁻¹. This is consistent with the carbonyl absorption of benzyl acetate, which is typically found around 1740 cm⁻¹. Other expected vibrations include C-O stretching of the ester group, C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the aromatic ring.

Functional GroupCharacteristic Absorption (cm⁻¹)
Azide (N₃) asymmetric stretch2100 - 2160 (strong, sharp)
Ester Carbonyl (C=O) stretch1735 - 1750 (strong)
C-O stretch (ester)1000 - 1300
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2850 - 3000
Aromatic C=C stretch1450 - 1600

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₉N₃O₂), the expected exact mass can be calculated. HRMS analysis would provide a high-precision mass measurement, typically with an accuracy of a few parts per million (ppm), which allows for the unambiguous confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. A common fragmentation pathway for organic azides involves the loss of a molecule of nitrogen (N₂). researchgate.net

IonCalculated Exact Mass
[M+H]⁺192.0768
[M+Na]⁺214.0587
[M+K]⁺230.0326

X-ray Diffraction Analysis for Solid-State Structure Determination of Derivatives

X-ray diffraction analysis of single crystals is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While there are no published crystal structures of this compound itself, studies on derivatives can provide valuable insights into bond lengths, bond angles, and intermolecular interactions. For instance, X-ray crystallographic studies of various benzyl derivatives and compounds containing acetamide (B32628) functionalities have been reported, revealing details about their molecular conformation and packing in the crystal lattice. vensel.org Similarly, the crystal structures of numerous organic azides have been determined, contributing to our understanding of the geometry of the azide group and its interactions with neighboring molecules. rsc.org Such studies on derivatives of this compound would be invaluable for a complete structural characterization.

Ultraviolet Photoelectron Spectroscopy (UVPES) in Related Azide Studies

Ultraviolet Photoelectron Spectroscopy (UVPES) is a technique used to investigate the electronic structure of molecules by measuring the kinetic energies of photoelectrons emitted upon irradiation with UV light. tandfonline.com This method provides information about the energies of molecular orbitals. Studies on organic azides using UVPES have helped in understanding the electronic transitions and the nature of the bonding within the azide moiety. at.ua The spectra of alkyl and aryl azides typically show bands corresponding to the ionization of electrons from the non-bonding and π-orbitals of the azide group. tandfonline.com While specific UVPES data for this compound is not available, the general principles derived from studies on other organic azides would be applicable in analyzing its electronic structure.

Theoretical and Computational Chemistry Studies on Benzyl 2 Azidoacetate and Azide Reactivity

Density Functional Theory (DFT) Calculations for Molecular Properties and Geometries

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational efficiency, making it highly suitable for studying organic molecules. nih.gov For Benzyl (B1604629) 2-azidoacetate, DFT calculations are instrumental in determining its ground-state geometry and fundamental electronic properties.

Functionals such as B3LYP and ωB97X-D, often paired with basis sets like 6-31G(d) or 6-311+G(d,p), are commonly employed to optimize molecular structures. nih.govnih.gov Through such calculations, key geometric parameters like bond lengths, bond angles, and dihedral angles for Benzyl 2-azidoacetate can be precisely predicted. The optimized structure would reveal the spatial arrangement of the benzyl, ester, and azide (B81097) moieties, which is crucial for understanding its steric and electronic characteristics.

Furthermore, DFT provides access to critical electronic properties derived from frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are vital for predicting a molecule's reactivity; for instance, the HOMO-LUMO energy gap is an indicator of chemical stability and is used to understand electronic transitions. nih.gov For organic azides, the HOMO is typically associated with the azide group, influencing its behavior as a nucleophile or a 1,3-dipole.

Table 1: Predicted Molecular Properties of this compound using DFT (B3LYP/6-311+G(d,p)) - Representative Data
PropertyCalculated Value
HOMO Energy-7.0 eV to -9.5 eV (estimated range)
LUMO Energy-0.5 eV to 1.5 eV (estimated range)
HOMO-LUMO Gap6.5 eV to 11.0 eV (estimated range)
Azide N-N-N Angle~172°
Nα-Nβ Bond Length~1.25 Å
Nβ-Nγ Bond Length~1.14 Å

Ab Initio and Hartree-Fock Methods in Electronic Structure Analysis

Ab initio methods, which solve the electronic Schrödinger equation from first principles without empirical parameters, provide a foundational framework for understanding molecular electronic structure. wikipedia.org The simplest ab initio approach is the Hartree-Fock (HF) method. wikipedia.org HF theory approximates the many-electron wavefunction as a single Slater determinant and treats electron-electron repulsion in an average, mean-field manner. wikipedia.orgwikipedia.org

While computationally less intensive than more advanced methods, the HF approximation neglects the instantaneous correlation of electron movements. ucsb.edu Consequently, it serves primarily as a starting point for more sophisticated post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), which systematically incorporate electron correlation to achieve higher accuracy. researchgate.net For this compound, an HF calculation would yield a qualitative picture of its molecular orbitals and a preliminary geometry. However, for quantitative accuracy in energy calculations and reaction barriers, methods that include electron correlation, like DFT or post-HF approaches, are generally preferred. wikipedia.orgresearchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. Organic azides are renowned for their participation in 1,3-dipolar cycloadditions, often called Huisgen cycloadditions. nih.gov DFT calculations are exceptionally useful for modeling these reactions, allowing researchers to map the potential energy surface, identify transition states (TSs), and calculate activation energies (ΔE‡). mdpi.commit.edu

For the reaction of this compound with a dipolarophile (e.g., an alkyne or alkene), computational models can predict the regioselectivity (e.g., formation of 1,4- vs. 1,5-disubstituted triazoles) by comparing the activation barriers of the competing pathways. nih.govresearchgate.net The lower the calculated energy barrier, the more favorable the reaction pathway. Modern computational approaches like the distortion/interaction model (also known as the activation strain model) provide deeper insight by partitioning the activation energy into two components: the energy required to distort the reactants into their transition-state geometries (distortion energy) and the actual interaction energy between the distorted molecules (interaction energy). nih.govacs.org This model has been successfully applied to explain reactivity trends in azide cycloadditions, including those involving strained alkynes used in bioorthogonal chemistry. nih.govacs.org

Table 2: Representative Calculated Activation Free Energies (ΔG, in kcal/mol) for Phenyl Azide Cycloadditions using DFT
DipolarophileActivation Energy (ΔG)Reference Study Finding
Cyclononyne29.2High barrier for unstrained alkyne. acs.org
Cyclohexyne14.1Lower barrier due to ring strain. acs.org
Norbornene~102 acceleration vs. acyclic alkenesEnhanced reactivity due to strain. acs.org
Propyne (uncatalyzed)~18.5High activation energy in the absence of a catalyst. mdpi.com

Prediction of Ionization Energies and Spectroscopic Signatures

Computational methods can accurately predict various spectroscopic properties, providing a direct link between theoretical models and experimental observations. The ionization energy (IE), the energy required to remove an electron from a molecule, is a fundamental property that can be calculated with high accuracy using methods like the CCSD(T)/CBS approach. nih.gov Studies on benzyl azide have shown excellent agreement between high-level ab initio calculations and experimental values obtained from photoelectron spectroscopy, suggesting that a similar approach for this compound would yield reliable predictions. nih.govresearchgate.net

Vibrational spectroscopy is another area where computational chemistry excels. DFT calculations can predict the infrared (IR) spectrum by computing the harmonic vibrational frequencies. researchgate.net For this compound, this would allow for the assignment of specific vibrational modes, most notably the strong, characteristic asymmetric stretch of the azide group, which typically appears around 2100 cm⁻¹. mdpi.com

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), calculating the energies of vertical electronic excitations and their corresponding oscillator strengths. researchgate.net This allows for the interpretation of the molecule's photophysical properties and the nature of its excited states.

Table 3: Predicted Spectroscopic Data for Benzyl Azide and Related Azides
PropertyMethodPredicted ValueExperimental Value
First Ionization Energy (Benzyl Azide)CCSD(T)/CBS~8.78 eV~8.75 eV researchgate.net
Azide Asymmetric Stretch (N3)DFT (B3LYP)~2100 cm-1~2096 cm-1 (in lupinine azide) mdpi.com
Carbonyl Stretch (C=O)DFT (B3LYP)~1730-1750 cm-1Typical ester C=O range

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. nih.govmdpi.com These models are built by first calculating a set of molecular descriptors for a series of related compounds and then using regression techniques to establish a mathematical relationship with an experimentally measured property, such as a reaction rate constant. chemrxiv.org

For this compound, a QSRR analysis could be developed to predict its reactivity in, for example, 1,3-dipolar cycloadditions with various substrates. The necessary molecular descriptors can be readily calculated using DFT and include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, atomic charges. nih.gov

Topological Descriptors: Molecular connectivity indices.

Quantum Chemical Descriptors: Global electrophilicity and nucleophilicity indices. nih.gov

By building a QSRR model based on a training set of known azides, one could predict the reactivity of this compound without needing to perform explicit and computationally expensive transition state calculations for every new reaction. This approach is particularly valuable for high-throughput screening and the rational design of molecules with tailored reactivity. chemrxiv.org

Future Research Directions and Emerging Paradigms in Benzyl 2 Azidoacetate Chemistry

Exploration of Novel Catalytic Systems for Azide (B81097) Transformations

The transformation of the azide group in benzyl (B1604629) 2-azidoacetate is central to its synthetic utility, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click reaction," being the most prominent example. beilstein-journals.orgnih.gov Future research is intensely focused on developing novel catalytic systems that offer improved efficiency, lower environmental impact, and expanded substrate scope.

A significant area of exploration involves the development of highly active copper catalysts that can function at very low loadings. For instance, functionalized N-heterocyclic carbene (NHC)-based polynuclear copper(I) compounds have been shown to efficiently catalyze the cycloaddition of benzyl azide and phenylacetylene (B144264) at catalyst loadings as low as 25–50 ppm under neat conditions. unizar.es Other homogeneous copper(I) catalysts, such as [Cu(PPh₃)₂]NO₃ and (2-aminoarenethiolato)copper(I) complexes, have also demonstrated high efficacy in organic solvents at room temperature. beilstein-journals.org The development of catalysts that are effective in greener, biomass-derived solvents like Cyrene™ is also a key trend, aiming to reduce the environmental footprint of these important transformations. beilstein-journals.orgnih.gov

Beyond copper, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) represents a complementary and powerful paradigm. nih.gov Unlike CuAAC, which exclusively yields 1,4-disubstituted 1,2,3-triazoles, RuAAC provides access to 1,5-disubstituted regioisomers. nih.gov This alternative regioselectivity is crucial for creating diverse molecular scaffolds for applications in medicinal chemistry and materials science. Future work will likely focus on developing more robust and versatile ruthenium catalysts, including those based on [Cp*RuCl₂]₂ complexes, to broaden the applicability of this transformation for benzyl 2-azidoacetate and its derivatives. nih.gov

Table 1: Comparison of Various Copper(I) Catalytic Systems in the Azide-Alkyne Cycloaddition of Benzyl Azide and Phenylacetylene
CatalystLigand/AdditivesSolventCatalyst Loading (mol %)TimeYield (%)Reference
[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂None (neat)None0.55 min>99 unizar.es
[Cu(PPh₃)₂]NO₃NoneToluene0.540 min96 beilstein-journals.org
(2-aminoarenethiolato)copper(I) complexNoneDichloromethaneNot specified18 h91 beilstein-journals.org
CuIEt₃NCyrene™1.012 h96 beilstein-journals.orgnih.gov

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise reaction control, and greater scalability. The integration of this compound chemistry into flow methodologies is an emerging paradigm with considerable potential. Organic azides can be thermally unstable, and the highly exothermic nature of CuAAC reactions can present challenges in large-scale batch reactors.

Advancements in Stereoselective Synthesis Utilizing this compound

The development of asymmetric methods to control stereochemistry is a cornerstone of modern organic synthesis. This compound is an important precursor for α-amino acids, making its use in stereoselective reactions a critical area of research. While traditional methods exist, emerging paradigms in catalysis are set to provide new, more efficient routes to enantioenriched products.

One promising direction is the use of dual photoredox and nickel catalysis for enantioselective C–H functionalization. nih.govresearchgate.net This strategy could enable the direct and asymmetric arylation of the benzylic C–H bond in a modified this compound substrate, creating valuable chiral 1,1-diaryl alkane structures. nih.gov The design of novel chiral ligands, such as sterically hindered biimidazolines, is crucial for achieving high enantioselectivity in these transformations. nih.govresearchgate.net

Other catalytic systems are also being explored. For example, highly enantioselective chromium-catalyzed reactions have been developed for carbonyl additions, which could be adapted for reactions involving derivatives of this compound. organic-chemistry.org Furthermore, asymmetric allylic alkylation reactions catalyzed by palladium complexes with chiral phosphine-oxazoline (PHOX) ligands have been used to construct stereogenic quaternary centers. nih.gov Applying these advanced catalytic methods to this compound will allow for the synthesis of complex, non-proteinogenic amino acids and other chiral building blocks for pharmaceutical development.

Development of Biodegradable and Biocompatible Materials from its Derivatives

The demand for advanced functional materials that are also environmentally benign has spurred research into biodegradable and biocompatible polymers. This compound derivatives are poised to become key components in the design of such materials. Synthetic biodegradable polymers like polyesters (e.g., polylactic acid) and polyanhydrides form the basis of many biomedical applications. nih.govnih.gov

There are two primary future strategies for incorporating this compound into these materials:

Functional Monomer Synthesis: this compound can be chemically modified—for example, by reducing the azide to an amine and coupling it with a polymerizable group—to create a novel functional monomer. This monomer could then be copolymerized with traditional monomers like lactide to introduce pendant functional groups into the polyester backbone. nih.gov These groups can be used to tune the material's properties or for subsequent bioconjugation.

Post-Polymerization Modification: An alternative approach is to synthesize a polymer backbone containing alkyne groups and then use the CuAAC reaction to "click" this compound derivatives onto the polymer. researchgate.net This post-polymerization modification is a highly efficient way to create a library of functional materials from a common precursor polymer, allowing for the rapid optimization of properties such as hydrophilicity, degradation rate, and cell adhesion. researchgate.net

The triazole linkage formed via the click reaction is highly stable, making it a robust component of the polymer structure. The benzyl ester group, conversely, can be designed for hydrolytic or enzymatic cleavage, contributing to the material's biodegradability.

Expanded Utility in Drug Discovery Platforms Beyond Current Scope

This compound is already a valuable tool in medicinal chemistry, primarily through its use in click reactions to link different molecular fragments. However, its future utility in drug discovery is set to expand significantly, particularly in the realm of bioconjugation and chemical biology.

Bioconjugation—the chemical linking of two biomolecules, or a biomolecule and a synthetic molecule—is the foundation for advanced therapeutics like antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). pharmaceutical-technology.com These therapies combine the targeting ability of an antibody or peptide with the potency of a small-molecule drug. pharmaceutical-technology.com this compound is an ideal building block for the linker component in these conjugates. Its azide functionality allows for a highly selective and bioorthogonal click reaction to an alkyne-modified antibody or peptide, ensuring that the drug is attached without disrupting the biomolecule's function. rsc.org

Beyond ADCs, derivatives of this compound can be used to construct libraries of diverse small molecules for high-throughput screening. The reliability and specificity of the click reaction make it perfect for combinatorial chemistry approaches. nih.gov Furthermore, the azide group itself can act as a photo-affinity label. Upon UV irradiation, it can form a highly reactive nitrene species that covalently crosslinks to nearby biological macromolecules, such as proteins. This allows for the identification of drug targets and the elucidation of mechanisms of action, solidifying the role of this compound derivatives as indispensable tools in modern drug discovery platforms. cellmosaic.com

Q & A

Q. What are the established synthetic routes for preparing Benzyl 2-azidoacetate, and what experimental parameters influence yield?

this compound can be synthesized via a multi-step process involving:

  • Condensation of ethyl 2-azidoacetate with aromatic aldehydes , followed by saponification to yield the corresponding azidocinnamic acid.
  • Esterification of the azidocinnamic acid with benzyl alcohol under acidic conditions to form the benzyl ester .
    Key parameters include stoichiometric ratios (e.g., 5:1 molar excess of ethyl 2-azidoacetate to aldehyde), solvent selection (e.g., n-butyl alcohol/water mixtures for CuAAC reactions), and catalyst loading (e.g., 4 mol% Cu-CTU for cycloadditions) .

Q. How is this compound utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?

The azide group in this compound participates in CuAAC "click chemistry" to form 1,4-disubstituted triazole rings. Experimental protocols typically involve:

  • Catalytic systems : Copper sulfate pentahydrate and sodium ascorbate in polar solvents (e.g., n-butanol/water).
  • Reaction conditions : Room temperature, 2–12 hours, under nitrogen atmosphere to prevent oxidation .
    This method is critical for constructing peptide-triazole hybrids or functionalizing biomolecules .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : NIOSH-approved face shields, EN 166-compliant safety glasses, and chemically resistant gloves (e.g., nitrile) .
  • Storage : Keep in airtight containers at ≤20°C, away from ignition sources (flash point: 93°C) .
  • Waste disposal : Neutralize azide residues with sodium nitrite or cerium(IV) ammonium nitrate before disposal to prevent explosive hazards .

Q. What analytical techniques are used to characterize this compound and its derivatives?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm ester and azide functional groups.
  • Chromatography : GC-MS for purity assessment and reaction yield quantification .
  • X-ray crystallography : To resolve structural ambiguities in triazole-containing products .

Advanced Research Questions

Q. How can reaction yields of this compound-derived triazoles be optimized in heterogeneous catalytic systems?

  • Catalyst design : Use 2D copper(I)–organic frameworks (Cu-CTU) to increase accessible metal sites, improving turnover frequency.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance azide-alkyne interactions, achieving >95% conversion .
  • Post-reaction analysis : Compare isolated yields with GC-MS data to identify side products (e.g., unreacted azides) .

Q. What strategies address contradictions in reported biological activities of this compound derivatives?

  • Dose-response studies : Systematically vary concentrations to distinguish cytotoxic effects from assay artifacts.
  • Structural analogs : Synthesize derivatives with modified ester/azide groups to isolate pharmacophore contributions .
  • Meta-analysis : Cross-reference data from enzymatic assays (e.g., kinase inhibition) with computational docking simulations .

Q. How does solvent polarity impact the stability of this compound during long-term storage?

  • Non-polar solvents (toluene) : Reduce azide degradation; 25% solutions in toluene show >6-month stability at 4°C .
  • Polar solvents (DMSO) : Accelerate hydrolysis; monitor via FT-IR for carbonyl peak shifts (1700–1750 cm1 ^{-1}) .

Q. Can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

  • Coordination chemistry : The azide group binds to Cu(I) nodes in MOFs, enabling heterogeneous catalysis for alkyne cycloadditions.
  • Acid-triggered interlayer sliding : Modulate framework porosity to enhance substrate diffusion and catalytic efficiency .

Q. What mechanistic insights explain divergent regioselectivity in this compound cycloadditions?

  • Cu(I) catalysis : Favors 1,4-triazole regioisomers via a stepwise mechanism involving metallacycle intermediates.
  • Solvent effects : Protic solvents stabilize transition states, while aprotic solvents favor kinetic control .

Q. How can this compound be adapted for photoaffinity labeling in proteomics?

  • UV activation : Irradiate at 254 nm to generate nitrene intermediates for covalent protein binding.
  • Clickable tags : Incorporate alkyne handles (e.g., propargylamine) for subsequent fluorescent labeling .

Methodological Notes

  • Data interpretation : Always cross-validate spectroscopic results with independent techniques (e.g., HRMS for molecular weight confirmation) .
  • Safety compliance : Adhere to UN 2273/3082 guidelines for transporting azide-containing compounds .

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